A Technical Guide to the Putative PROTAC Linker: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5
A Technical Guide to the Putative PROTAC Linker: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The molecule "MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5" is not a standard, publicly cataloged chemical entity. This guide has been constructed by analyzing its constituent chemical moieties. The information presented herein is based on the established roles and characteristics of these components in the context of drug discovery and development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). The experimental protocols and data are illustrative examples based on common practices for similar molecules.
Deconstruction of the Molecular Structure
The chemical name "MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5" suggests a complex molecule likely employed as a linker in a PROTAC or a similar targeted protein degrader. Its name can be broken down into three key functional components: a warhead or ligand-binding moiety (represented by "MC"), a peptide linker, and a ligand for an E3 ubiquitin ligase, with an isotopic labeling for analytical purposes.
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MC (Maleimidocaproyl): In the context of bioconjugation, "MC" frequently denotes Maleimidocaproyl. This functional group acts as a cysteine-reactive warhead. It forms a stable covalent bond with the thiol group of cysteine residues on a target protein, making it a common choice for irreversible inhibitors.
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Gly-Gly-Phe-Gly (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence constitutes the linker's backbone. Peptide linkers are integral to PROTAC design, as their length, composition, and conformational flexibility critically influence the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The specific sequence Gly-Gly-Phe-Gly provides a balance of flexibility (Glycine residues) and rigidity (Phenylalanine residue), which can be optimized to achieve the desired spatial orientation for effective protein degradation.
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-NH-CH2-O-CH2COOH (Amine-Oxyacetic Acid Moiety): This portion of the molecule, often referred to as a "pegylated" or ether-containing linker element, connects the peptide to the E3 ligase ligand. The terminal carboxylic acid provides a handle for conjugation to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or lenalidomide (B1683929) which bind to Cereblon (CRBN), or other ligands that recruit different E3 ligases like VHL.
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-d5 (Deuterium Labeling): The "-d5" signifies that five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling is a standard technique in quantitative mass spectrometry. A deuterated version of an analyte serves as an ideal internal standard in pharmacokinetic (PK) or pharmacodynamic (PD) studies, as it co-elutes with the non-labeled compound but is distinguishable by its higher mass, allowing for precise quantification.
Hypothetical Signaling Pathway and Mechanism of Action
The primary application for a molecule with this structure is as a PROTAC. The proposed mechanism of action involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.
Caption: Proposed mechanism of action for a PROTAC utilizing the specified linker.
Experimental Protocols
In Vitro Target Engagement Assay (Covalent Binding)
Objective: To confirm the covalent modification of the target protein by the maleimide (B117702) warhead.
Methodology:
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Protein Incubation: Incubate the purified recombinant target protein (1 µM) with varying concentrations of the test compound (0.1 µM to 10 µM) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at room temperature for 1 hour.
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Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer.
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Intact Protein Mass Spectrometry: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is set to detect the mass of the intact protein.
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Data Analysis: A mass shift corresponding to the molecular weight of the compound will confirm covalent binding. The percentage of modified protein can be calculated by comparing the peak intensities of the unmodified and modified protein.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex formation.
Methodology:
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Surface Preparation: Immobilize the biotinylated E3 ligase (e.g., CRBN) on a streptavidin-coated SPR sensor chip.
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Analyte Injection: Inject the target protein at a constant concentration over the surface, followed by co-injection with a serial dilution of the PROTAC linker.
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Data Acquisition: Measure the association and dissociation rates in real-time.
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Data Analysis: Fit the sensorgram data to a 1:1:1 binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.
In-Cell Target Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., HEK293) and allow them to adhere. Treat the cells with a dose-response curve of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: Harvest the cells and prepare protein lysates.
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Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
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Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
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Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved).
Quantitative Data Presentation
The data generated from the above experiments can be summarized in the following tables for clear comparison.
Table 1: In Vitro Biochemical and Biophysical Data
| Compound ID | Target Engagement (Intact MS, % Modified at 1 µM) | Ternary Complex KD (SPR, nM) |
| MC-GGFG-Linker-E3L-d0 | 95% | 50 |
| MC-GGFG-Linker-E3L-d5 (Internal Std) | N/A | N/A |
| Control Compound (Non-binding) | <5% | >1000 |
Table 2: In-Cell Target Degradation and Viability
| Compound ID | DC50 (Western Blot, 24h, nM) | Max Degradation (Dmax, %) | CC50 (Cell Viability, 72h, µM) |
| MC-GGFG-Linker-E3L-d0 | 100 | 90% | >10 |
| MC-GGFG-Linker-E3L-d5 (Internal Std) | N/A | N/A | N/A |
| Control Compound (Degrader-inactive) | >1000 | <10% | >10 |
Experimental Workflow Diagram
The overall workflow for characterizing a novel PROTAC like the one described can be visualized as follows:
Caption: A typical discovery workflow for a novel PROTAC molecule.
